3,4-Difluorobenzylmethylsulfone

Description

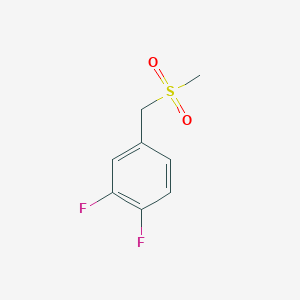

3,4-Difluorobenzylmethylsulfone is a fluorinated aromatic sulfone with the chemical formula C₈H₇F₂O₂S. Structurally, it consists of a benzyl group (3,4-difluorophenylmethyl) and a methyl group bonded to a sulfonyl moiety (SO₂). This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the fluorine substituents and the sulfone group, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1,2-difluoro-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMGYYLMXZCVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzylmethylsulfone typically involves the fluorination of benzylmethylsulfone derivatives. One common method includes the use of 3,4-dichlorobenzonitrile as a starting material, which undergoes fluorination using potassium fluoride as a fluorination reagent . The reaction is catalyzed by bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, and the process involves a reducing agent and a dispersing agent to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe, with recycling of solvents and catalysts to minimize waste .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzylmethylsulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,4-Difluorobenzylmethylsulfone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzylmethylsulfone involves its interaction with specific molecular targets and pathways. For instance, sulfone derivatives are known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their antibacterial effects . The compound’s fluorine atoms enhance its reactivity and binding affinity to biological targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarities to 3,4-Difluorobenzylmethylsulfone, differing primarily in substituent patterns, functional groups, or fluorine positioning:

Key Observations:

- Sulfone vs.

- Fluorine Substitution: The 3,4-difluoro pattern enhances electron-withdrawing effects compared to mono-fluoro analogs (e.g., 1-Fluoro-3-(methylsulfonyl)benzene), which may increase stability in electrophilic reactions .

- Trifluoromethyl vs.

Physicochemical Properties

While explicit data for this compound are unavailable in the evidence, inferences can be drawn from analogs:

- Solubility: Sulfones (e.g., 1-Fluoro-3-(methylsulfonyl)benzene) typically exhibit lower aqueous solubility than sulfonamides (e.g., 4-Fluoro-N-methylbenzenesulfonamide) due to reduced polarity .

- Thermal Stability: The sulfonyl group generally enhances thermal stability; however, the presence of reactive substituents (e.g., chloride in CAS 657-46-5) may lower stability compared to non-halogenated analogs .

Biological Activity

3,4-Difluorobenzylmethylsulfone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances lipophilicity and biological interactions, which can lead to increased potency against various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzyl group with fluorine substitutions at the 3 and 4 positions, along with a methylsulfone functional group. These structural characteristics contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atoms enhance the compound's binding affinity due to their electronegative nature, which can facilitate hydrogen bonding and improve selectivity towards biological targets.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are key findings regarding its biological activities:

- Antimicrobial Activity : Studies have demonstrated that similar compounds can inhibit bacterial growth effectively. The presence of fluorine enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzylmethylsulfone | Fluorine at positions 2 and 4 | Enzyme inhibition; receptor binding |

| 2,6-Difluorobenzylmethylsulfone | Fluorine at positions 2 and 6 | Antimicrobial; anti-inflammatory |

| This compound | Fluorine at positions 3 and 4 | Enhanced antimicrobial and anti-inflammatory effects |

| Benzylmethylsulfone | No fluorine substitutions | Baseline activity; lacks enhanced effects |

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated that it inhibited growth in Gram-positive bacteria more effectively than non-fluorinated analogs.

- Inflammatory Response Modulation : Another study investigated the compound's role in reducing inflammation in animal models. It was found to significantly lower levels of pro-inflammatory cytokines compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.